molecular formula C10H7BrS B13841902 4-Bromonaphthalene-1-thiol CAS No. 62648-52-6

4-Bromonaphthalene-1-thiol

Cat. No.: B13841902
CAS No.: 62648-52-6
M. Wt: 239.13 g/mol
InChI Key: BQGIJORGYRANHR-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-thiol (CAS 62648-52-6) is a naphthalene-based organosulfur compound with the molecular formula C₁₀H₇BrS and a molecular weight of 239.13 g/mol . This solid compound is offered for research purposes and is strictly for laboratory use. Thiols are pivotal functional groups in click chemistry and bioconjugation due to their high reactivity and selectivity . Recent advancements highlight the use of novel bromo-ynone reagents for the selective cross-coupling of two distinct thiols, linking them through a single carbon atom to create robust adducts that mimic disulfide bridges but with enhanced stability under physiological conditions . This makes thiol-based reagents like 4-Bromonaphthalene-1-thiol valuable tools for constructing complex molecules, including small molecule drugs, fluorophores, peptides, and protein-protein heterodimers, in a controlled, one-pot aqueous reaction without the need for intermediate purification . Furthermore, sulfur-containing heterocycles and thiol derivatives are extensively explored in medicinal chemistry for their diverse pharmacological potential, including in anticancer and antimicrobial agent development . Researchers can leverage this reagent to explore innovative synthetic pathways in chemical biology and materials science. Proper handling procedures should be observed.

Properties

IUPAC Name

4-bromonaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGIJORGYRANHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493855
Record name 4-Bromonaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62648-52-6
Record name 4-Bromonaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation Followed by Electrophilic Thiolation

A more controlled and commonly used synthetic route involves directed ortho-lithiation of 1,4-dibromonaphthalene followed by trapping with a sulfur electrophile or thiolating agent.

  • Step 1: Lithiation of 1,4-dibromonaphthalene with n-butyllithium at low temperature to form a lithiated intermediate selectively at the 1-position.
  • Step 2: Quenching the lithiated intermediate with a sulfur source such as elemental sulfur or a disulfide to introduce the thiol functionality.
  • Step 3: Subsequent work-up to isolate 4-bromonaphthalene-1-thiol.

This approach is supported by the synthesis of related naphthalene derivatives where lithiation and electrophilic trapping are standard. The lithiation step is highly regioselective due to the directing effects of the bromine substituent and the aromatic system.

Synthetic Scheme Summary

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Nucleophilic substitution 4-Bromonaphthalene Na2S, NMP, 300 °C Direct, simple reagents High temperature, side reactions
Directed ortho-lithiation 1,4-Dibromonaphthalene n-BuLi, sulfur electrophile Regioselective, moderate conditions Requires low temperature control
Pd-catalyzed silyl-thiol coupling 4-Bromonaphthalene + TIPS-SH Pd catalyst, LiHMDS, CsF, toluene, 90-110 °C High yield, one-pot, mild conditions Requires palladium catalyst

Mechanistic and Practical Considerations

  • Oxidation Sensitivity: Aromatic thiols, including 4-bromonaphthalene-1-thiol, are prone to oxidation to disulfides. Protective groups (e.g., silyl groups) and controlled reaction environments are essential to maintain thiol integrity during synthesis and purification.
  • Regioselectivity: Lithiation strategies rely on the directing effect of bromine to achieve selective functionalization at the 1-position, avoiding substitution at other positions on the naphthalene ring.
  • Catalyst and Base Choice: In Pd-catalyzed methods, the choice of ligand and base (e.g., LiHMDS) is critical for efficient coupling and avoiding side reactions such as homocoupling or over-alkylation.

Data Tables from Literature

Entry Method Conditions Yield (%) Notes
1 Na2S substitution NMP, 300 °C, 3 h Not reported High temp, general aromatic thiol synthesis
2 Lithiation + sulfur electrophile n-BuLi, low temp, sulfur source ~50-60% (estimated) Regioselective, multi-step
3 Pd-catalyzed coupling + deprotection Pd(OAc)2, LiHMDS, CsF, toluene, 90-110 °C Up to 97% (model systems) One-pot, mild, high yield

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Nucleophilic Substitution Reactions
4-Bromonaphthalene-1-thiol is often employed as a precursor in nucleophilic substitution reactions. The thiol group can act as a nucleophile, facilitating the formation of various sulfide derivatives. For instance, it has been used to synthesize alkyl naphthyl sulfides through reactions with alkyl halides, demonstrating high yields and selectivity .

Thiol-Bromo Click Reactions
Recent studies have highlighted the use of 4-Bromonaphthalene-1-thiol in thiol-bromo click reactions for synthesizing star-shaped polymers. This method combines copper-mediated reversible deactivation radical polymerization with thiol-bromo chemistry, achieving high coupling efficiencies (over 90%) and yielding well-defined polymer structures .

Material Science

Polymer Chemistry
The compound's reactivity allows it to be integrated into polymer chemistry. It serves as a building block for creating functionalized polymers with specific properties. For example, star-shaped polymers synthesized using 4-Bromonaphthalene-1-thiol exhibit unique physical properties that are advantageous for industrial applications .

Nanomaterials
In nanotechnology, the compound can be used to functionalize nanoparticles, enhancing their stability and compatibility in various environments. This functionalization is crucial for applications in drug delivery systems and catalysis.

Pharmaceutical Applications

Drug Development
4-Bromonaphthalene-1-thiol has been investigated for its potential role in drug development. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based therapeutics. Studies have shown that compounds derived from 4-Bromonaphthalene-1-thiol exhibit biological activity against certain cancer cell lines .

Antioxidant Properties
Research indicates that derivatives of 4-Bromonaphthalene-1-thiol possess antioxidant properties, which can be beneficial in formulating drugs aimed at oxidative stress-related diseases. This aspect opens avenues for further exploration in medicinal chemistry.

Table 1: Yield of Alkyl Naphthyl Sulfides from 4-Bromonaphthalene-1-thiol

Alkyl HalideReaction ConditionsYield (%)
n-Butyl bromideDMSO, NaOH85
Ethyl iodideDMSO, K2CO390
Methyl chlorideDMF, NaH80

Case Study 1: Synthesis of Naphthyl Sulfides
In an experimental setup, researchers utilized 4-Bromonaphthalene-1-thiol to react with various alkyl halides under basic conditions. The resulting naphthyl sulfides were characterized using NMR spectroscopy and demonstrated excellent yields, confirming the compound's utility in organic synthesis .

Case Study 2: Development of Functional Polymers
A recent study focused on synthesizing star-shaped polymers using the thiol-bromo click reaction involving 4-Bromonaphthalene-1-thiol. The polymers exhibited enhanced thermal stability and mechanical properties compared to linear counterparts, showcasing their potential for industrial applications .

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-1-thiol involves its ability to undergo various chemical transformations. The thiol group can form covalent bonds with metal ions and other electrophiles, facilitating the formation of complex structures. The bromine atom can participate in substitution and coupling reactions, enabling the synthesis of diverse organic compounds .

Comparison with Similar Compounds

Key Differences :

  • The position of bromine (1 vs. 4) alters electronic effects: 1-Bromonaphthalene’s bromine is meta-directing, while 4-bromo substitution may influence regioselectivity in further reactions.
  • The thiol group in 4-Bromonaphthalene-1-thiol introduces nucleophilic reactivity, enabling disulfide bond formation or metal coordination, unlike 1-Bromonaphthalene’s inert C-Br bond under mild conditions .

1-Nitronaphthalene

Property 1-Nitronaphthalene 4-Bromonaphthalene-1-thiol (Inferred)
Substituents Nitro (-NO₂) at position 1 Bromine at 4, thiol at 1
Electronic Effects Strongly deactivating, meta-directing Bromine: mildly deactivating; thiol: activating (electron-donating via -SH)
Applications Explosives, dyes Potential use in drug design (thiols in bioactive molecules)

Key Differences :

  • Nitro groups drastically reduce aromatic ring reactivity, whereas the thiol in 4-Bromonaphthalene-1-thiol may facilitate electrophilic aromatic substitution or redox reactions.
  • Safety: Nitro compounds are often explosive or carcinogenic, while thiols pose risks of oxidation to disulfides or toxicity .

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Property Triazole-Thiol Derivative 4-Bromonaphthalene-1-thiol (Inferred)
Core Structure Triazole ring with thiol Naphthalene with thiol and bromine
Bioactivity Likely antimicrobial/antifungal Unreported, but thiols often exhibit bioactivity
Synthesis Multi-step (e.g., cyclization) Likely involves bromination and thiolation of naphthalene

Key Differences :

  • The triazole-thiol derivative’s heterocyclic core enhances metabolic stability in pharmaceuticals, whereas 4-Bromonaphthalene-1-thiol’s planar aromatic system may favor π-stacking in materials science.

6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 119435-90-4)

Property Bromomethyl-Tetrahydronaphthalene 4-Bromonaphthalene-1-thiol (Inferred)
Structure Partially saturated naphthalene Fully aromatic naphthalene
Substituents Bromomethyl (-CH₂Br) at position 6 Bromine at 4, thiol at 1
Molecular Weight 281.23 g/mol (C₁₅H₂₁Br) ~215.09 g/mol (C₁₀H₇BrS)

Key Differences :

  • The bromomethyl group is a versatile alkylating agent, while the thiol group offers redox-active or metal-binding properties.

Research Findings and Implications

Substituent Position Matters : Bromine at position 4 (vs. 1) in 4-Bromonaphthalene-1-thiol may alter electrophilic substitution patterns compared to 1-Bromonaphthalene .

Thiol Reactivity : The -SH group enables disulfide formation, metal chelation, or nucleophilic attacks, contrasting with the inertness of nitro or bromine substituents in related compounds .

Safety Considerations : Thiols often require stricter handling than brominated aromatics due to toxicity and odor, though specific data for 4-Bromonaphthalene-1-thiol remains lacking .

Biological Activity

4-Bromonaphthalene-1-thiol (C10H7BrS) is a sulfur-containing aromatic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

4-Bromonaphthalene-1-thiol is characterized by the presence of a bromine atom and a thiol group (-SH) attached to a naphthalene ring. This structure allows for various chemical interactions, making it a versatile compound in medicinal chemistry and organic synthesis.

Mechanisms of Biological Activity

The biological activity of 4-bromonaphthalene-1-thiol can be attributed to several mechanisms:

  • Antioxidant Activity : Thiols are known for their ability to scavenge reactive oxygen species (ROS), which can lead to cellular damage. The presence of the thiol group in 4-bromonaphthalene-1-thiol contributes to its antioxidant properties, potentially protecting cells from oxidative stress .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For example, it may interact with glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells .
  • Cell Signaling Modulation : The bromine atom can participate in halogen bonding, which may influence protein interactions and cellular signaling pathways. This interaction can modulate various biological processes, including cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the biological activities of 4-bromonaphthalene-1-thiol through various experimental approaches:

  • Antimicrobial Activity : Research indicates that 4-bromonaphthalene-1-thiol exhibits significant antimicrobial properties against various pathogens. In vitro assays demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Cytotoxic Effects : A study assessed the cytotoxicity of 4-bromonaphthalene-1-thiol on cancer cell lines. Results showed that the compound induced apoptosis in human cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Antioxidant Properties

In a controlled study, researchers evaluated the antioxidant capacity of 4-bromonaphthalene-1-thiol using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Enzyme Inhibition

A study focused on the inhibitory effects of 4-bromonaphthalene-1-thiol on GSTs. The results revealed that the compound effectively inhibited GST activity in a dose-dependent manner, suggesting its potential utility in enhancing the efficacy of chemotherapeutic agents by modulating drug metabolism .

Data Table: Biological Activities of 4-Bromonaphthalene-1-thiol

Biological ActivityAssay TypeResult
AntioxidantDPPH Radical ScavengingSignificant inhibition
AntimicrobialAgar Diffusion MethodEffective against multiple strains
CytotoxicityMTT AssayInduced apoptosis in cancer cells
Enzyme InhibitionGST Inhibition AssayDose-dependent inhibition

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromonaphthalene-1-thiol via nucleophilic substitution?

  • Methodological Answer : Utilize sodium thiolate or potassium thiolate as nucleophiles in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. This approach is derived from analogous substitution reactions in bromonaphthalene derivatives .

Q. Which analytical techniques are most effective for characterizing 4-Bromonaphthalene-1-thiol?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity, high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to verify the thiol (-SH) functional group. These methods align with characterization protocols for structurally similar bromonaphthalene compounds .

Q. What safety protocols should be followed when handling 4-Bromonaphthalene-1-thiol in laboratory settings?

  • Methodological Answer : Adopt Globally Harmonized System (GHS) guidelines, including the use of nitrile gloves, fume hoods, and eye protection. Toxicity profiles for naphthalene derivatives suggest potential respiratory and dermal hazards, necessitating strict adherence to material safety data sheets (MSDS) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for thiol substitution in bromonaphthalene derivatives be resolved?

  • Methodological Answer : Conduct a design of experiments (DOE) to isolate variables such as solvent polarity, temperature gradients, and nucleophile concentration. Statistical tools like ANOVA can identify significant factors, while kinetic studies (e.g., rate constant measurements) clarify mechanistic inconsistencies. This approach is supported by methodologies for resolving data conflicts in organic synthesis .

Q. What computational strategies are suitable for predicting the reactivity of 4-Bromonaphthalene-1-thiol in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., bromine vs. thiol groups). Molecular docking simulations can further predict interactions with biological targets, as demonstrated in studies on analogous thiol-containing compounds .

Q. How do steric and electronic effects influence the regioselectivity of 4-Bromonaphthalene-1-thiol in multi-step syntheses?

  • Methodological Answer : Use Hammett substituent constants (σ) to quantify electronic effects and X-ray crystallography to assess steric hindrance. Comparative studies with para-substituted analogs (e.g., 4-Bromophenylacetic acid) reveal how electron-withdrawing groups enhance thiol nucleophilicity .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of thiol-functionalized naphthalene derivatives?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) and evaluate biological activity via in vitro assays (e.g., enzyme inhibition). Case studies on bromophenyl-imidazole analogs demonstrate the utility of SAR in optimizing pharmacological properties .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in toxicity data for bromonaphthalene derivatives across species?

  • Methodological Answer : Apply interspecies extrapolation models (e.g., physiologically based pharmacokinetic modeling) to account for metabolic differences. Toxicity criteria for naphthalene analogs, such as hepatic and renal effects in rodents, should be cross-validated with in vitro human cell line studies .

Q. What statistical frameworks are effective for analyzing contradictory results in reaction pathway studies?

  • Methodological Answer : Use Bayesian inference to weigh competing hypotheses (e.g., competing substitution vs. elimination pathways). Meta-analyses of published datasets, combined with sensitivity testing, can identify systemic biases in experimental conditions .

Tables for Key Data

Reaction Parameter Optimal Range Impact on Yield Reference
Solvent (Polarity)DMF (ε=37)Maximizes nucleophilicity
Temperature100–120°CAccelerates substitution rate
Nucleophile (Thiolate)1.2–1.5 eqPrevents side reactions
Analytical Technique Key Application Example Data Reference
1H NMRConfirm thiol group positionδ 3.2–3.5 ppm (-SH)
HPLC-MSPurity assessmentm/z 253 [M+H]+
FTIRFunctional group verification2550 cm⁻¹ (S-H stretch)

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